molecular formula C30H40N2O4 B11128620 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128620
M. Wt: 492.6 g/mol
InChI Key: XHGMSEGKEXELGS-RFBIWTDZSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a diethylaminoethyl group, and a hydroxybenzoyl group

Preparation Methods

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent attachment of the various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenyl group may enhance its binding affinity to hydrophobic pockets, while the diethylaminoethyl group can interact with polar or charged regions. The hydroxybenzoyl group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as other pyrrol-2-one derivatives or compounds with tert-butylphenyl groups. Compared to these compounds, 5-(4-TERT-BUTYLPHENYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may exhibit unique properties due to the specific combination of functional groups, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-8-31(9-2)18-19-32-26(21-10-14-23(15-11-21)30(5,6)7)25(28(34)29(32)35)27(33)22-12-16-24(17-13-22)36-20(3)4/h10-17,20,26,33H,8-9,18-19H2,1-7H3/b27-25-

InChI Key

XHGMSEGKEXELGS-RFBIWTDZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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